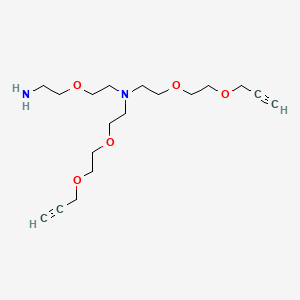

N-(Amino-peg1)-n-bis(peg2-propargyl)

Descripción

Propiedades

IUPAC Name |

2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWUUXMBMFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCN)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of N-(Amino-peg1)-n-bis(peg2-propargyl)

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-(Amino-peg1)-n-bis(peg2-propargyl), a key heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

N-(Amino-peg1)-n-bis(peg2-propargyl) is a branched polyethylene glycol (PEG)-based molecule featuring a primary amine and two terminal alkyne (propargyl) groups.[1][2][3] This unique architecture makes it an invaluable tool in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal functional groups provide sites for conjugation to a target protein ligand and an E3 ligase ligand.[5][6] The primary amine can be readily coupled to carboxylic acids or activated esters, and the propargyl groups can participate in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of the HCl salt of N-(Amino-peg1)-n-bis(peg2-propargyl) is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2100306-47-4 | [8] |

| Molecular Formula | C₁₈H₃₂N₂O₅ | [8] |

| Molecular Weight | 356.46 g/mol | [8] |

| Purity | >95% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMSO, DMF | [9] |

Synthesis Protocol

-

Protection of a commercially available amino-PEG derivative.

-

Double propargylation of the hydroxyl groups.

-

Deprotection of the amine to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of N-(Boc-Amino-PEG1)-diol

-

To a solution of N-(Amino-PEG1)-diol (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et₃N, 1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(Boc-Amino-PEG1)-diol.

Step 2: Synthesis of N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl)

-

Dissolve N-(Boc-Amino-PEG1)-diol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propargyl bromide (80% solution in toluene, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl).

Step 3: Synthesis of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

-

Dissolve N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl) (1.0 eq) in DCM (0.1 M).

-

Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The product can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) to yield N-(Amino-PEG1)-N-bis(PEG2-propargyl) as its hydrochloride salt.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the PEG backbone protons (δ 3.5-3.8 ppm), propargyl methylene protons (δ 4.2 ppm), and terminal alkyne proton (δ 2.4 ppm). The integration of these peaks should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the PEG backbone carbons (around 70 ppm), propargyl methylene carbons (around 58 ppm), and alkyne carbons (around 75 and 80 ppm). |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at m/z consistent with the molecular formula C₁₈H₃₃N₂O₅⁺. |

| Purity (HPLC) | >95% |

Application in PROTAC Development

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) is as a versatile linker in the synthesis of PROTACs. The linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.

The general workflow for utilizing this linker in PROTAC synthesis is as follows:

This modular approach allows for the rapid assembly of a library of PROTACs with different POI and E3 ligase ligands to screen for optimal protein degradation. The branched nature of the linker provides a specific spatial orientation of the two ligands, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), ultimately leading to efficient target protein degradation.

The role of the linker in facilitating the formation of the ternary complex is illustrated below:

Conclusion

N-(Amino-peg1)-n-bis(peg2-propargyl) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, featuring a primary amine for straightforward conjugation and two propargyl groups for efficient click chemistry, allows for the modular and efficient construction of these important therapeutic agents. The incorporated PEG chains enhance the physicochemical properties of the final PROTAC molecules. This technical guide provides a plausible synthesis protocol and highlights the critical role of this linker in the rational design and development of novel protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. musechem.com [musechem.com]

- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]

A Technical Guide to the Mechanism of Action of N-(Amino-peg1)-n-bis(peg2-propargyl) in Targeted Protein Degradation

A Bifunctional Linker at the Core of Induced Proximity

Introduction: N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterobifunctional linker molecule designed for the synthesis of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is not intrinsic but is realized when it is incorporated into a larger bioactive molecule. This guide details the core function of this linker, its role in the mechanism of PROTACs, and provides illustrative experimental frameworks for its application.

The structure of N-(Amino-peg1)-n-bis(peg2-propargyl) features three key components that define its function: a primary amine (-NH2), two propargyl groups (-C≡CH), and polyethylene glycol (PEG) chains. The primary amine serves as a nucleophile, readily reacting with electrophiles such as carboxylic acids or activated esters to form stable amide bonds. The two propargyl groups are terminal alkynes, which are key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG chains enhance the solubility and provide the necessary flexibility and length for the final conjugate molecule.

Core Application in PROTAC Synthesis

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) is as a central scaffold for the construction of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest.[1] This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

-

Amide Bond Formation: The primary amine of the linker is reacted with a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide for the Cereblon E3 ligase) that has been functionalized with a carboxylic acid. This forms a stable amide bond, attaching the E3 ligase ligand to the linker.

-

Click Chemistry: The resulting intermediate, which now possesses two terminal alkyne groups, is then reacted with a ligand for the target protein of interest that has been modified to contain an azide group. The copper-catalyzed click chemistry reaction forms a stable triazole ring, covalently linking the target protein ligand to the other end of the PROTAC molecule.

The presence of two propargyl groups offers the potential for creating multivalent or branched degraders, although a more common application would be to use one of the propargyl groups for conjugation to the target ligand and the other for further modifications, such as the attachment of a fluorescent probe or a group to enhance solubility.

Mechanism of Action of a PROTAC Utilizing the Linker

Once synthesized, the PROTAC's mechanism of action, facilitated by the N-(Amino-peg1)-n-bis(peg2-propargyl) linker, proceeds as follows:

-

Ternary Complex Formation: The PROTAC, now containing ligands for both the target protein and an E3 ligase, enters the cell. The two ends of the PROTAC bind independently to their respective proteins, bringing them into close proximity and forming a ternary complex (Target Protein - PROTAC - E3 Ligase). The PEG chains of the linker provide the necessary length and flexibility to allow for an optimal orientation of the two proteins in this complex.

-

Ubiquitination: The formation of the ternary complex positions the target protein such that the E3 ligase can catalyze the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides. The PROTAC molecule is not degraded and can then go on to induce the degradation of another target protein molecule.

Illustrative Data and Experimental Protocols

As no specific PROTAC utilizing the N-(Amino-peg1)-n-bis(peg2-propargyl) linker has been detailed in the scientific literature, the following tables and protocols are representative of the data and methods that would be employed to characterize such a molecule.

Quantitative Data for a Hypothetical PROTAC

| Parameter | Description | Representative Value |

| Binding Affinity (Target) | Dissociation constant (Kd) for the binding of the PROTAC to the isolated target protein. | 100 nM |

| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) for the binding of the PROTAC to the isolated E3 ligase. | 500 nM |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells after a defined time period (e.g., 24 hours). | 50 nM |

| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC. | >90% |

| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | 200 nM |

Experimental Protocols

1. Synthesis of a Hypothetical PROTAC

-

Step 1: Amide Coupling. To a solution of an E3 ligase ligand containing a carboxylic acid (1.0 eq) in dimethylformamide (DMF), add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq). Stir for 10 minutes at room temperature. Add N-(Amino-peg1)-n-bis(peg2-propargyl) (1.1 eq) and continue stirring at room temperature for 12 hours. The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to yield the linker-E3 ligase conjugate.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To a solution of the linker-E3 ligase conjugate (1.0 eq) and an azide-modified target protein ligand (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 24 hours. The reaction is monitored by LC-MS. The crude product is purified by reverse-phase HPLC to yield the final PROTAC.

2. Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

Caption: Synthetic workflow for a PROTAC using the bifunctional linker.

Caption: Mechanism of action of a PROTAC leading to protein degradation.

References

An In-depth Technical Guide to N-(Amino-peg1)-n-bis(peg2-propargyl) Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(Amino-peg1)-n-bis(peg2-propargyl) linkers. These heterobifunctional molecules are of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-(Amino-peg1)-n-bis(peg2-propargyl) linkers are versatile chemical tools designed with a primary amine at one terminus and two propargyl groups at the other, separated by a polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation strategies. The PEG backbone enhances aqueous solubility and biocompatibility, crucial for biological applications.[][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of a typical N-(Amino-peg1)-n-bis(peg2-propargyl) linker, often supplied as a hydrochloride salt.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂N₂O₅ | [6] |

| Molecular Weight | 356.46 g/mol (as free base) | [5][6] |

| CAS Number | 2100306-47-4 | [6] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water, DMSO, and other polar organic solvents. | [7] |

Structural Diagram

Caption: Chemical structure of N-(Amino-peg1)-n-bis(peg2-propargyl).

Experimental Protocols

Synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

The synthesis of this linker can be achieved through a multi-step process, starting from commercially available PEG building blocks. A plausible synthetic route is outlined below, based on established methods for creating heterobifunctional PEG linkers.[8][9][10]

Step 1: Monoprotection of a PEG-diamine

-

Dissolve N-Boc-amino-PEG1-amine in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Step 2: Alkylation with Propargyl-PEG2-bromide

-

Dissolve the Boc-protected PEG-amine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA).

-

Add two equivalents of Propargyl-PEG2-bromide to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-(Boc-Amino-peg1)-n-bis(peg2-propargyl).

Step 3: Deprotection of the Amine

-

Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting residue can be converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding a solution of HCl in diethyl ether, followed by precipitation or lyophilization to obtain the final product.

Characterization of the Linker

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. Key expected signals would include those for the PEG backbone, the terminal alkyne protons, and the protons adjacent to the amine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two propargyl groups of the linker are designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-containing molecules.[11][12]

General Protocol for CuAAC:

-

In a suitable reaction vessel, dissolve the N-(Amino-peg1)-n-bis(peg2-propargyl) linker and the azide-containing molecule(s) (e.g., an E3 ligase ligand and a target protein ligand for PROTAC synthesis) in an appropriate solvent system, often a mixture of water and a water-miscible organic solvent like t-butanol or DMSO.

-

Prepare a fresh solution of sodium ascorbate (typically 5-10 equivalents per alkyne).

-

Prepare a solution of copper(II) sulfate (typically 1-5 mol% per alkyne).

-

Optionally, a copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be pre-mixed with the copper(II) sulfate solution to improve reaction efficiency and protect biomolecules.[13][14]

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate (or copper/ligand complex) solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified using techniques appropriate for the final conjugate, such as preparative HPLC or size-exclusion chromatography.

Applications in Drug Development

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) linkers is in the construction of complex biomolecules, most notably PROTACs.[11]

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15][16] The N-(Amino-peg1)-n-bis(peg2-propargyl) linker serves as the central scaffold connecting the POI-binding ligand and the E3 ligase ligand.

The workflow for constructing a PROTAC using this linker can be visualized as follows:

References

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]

- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 10. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

"N-(Amino-peg1)-n-bis(peg2-propargyl) solubility and stability"

An In-Depth Technical Guide on the Solubility and Stability of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure, featuring a primary amine and two terminal alkyne (propargyl) groups on a flexible polyethylene glycol (PEG) backbone, allows for the precise connection of two distinct molecular entities[3][4][5]. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design, ensuring reproducibility, and for the development of stable, long-lasting conjugates. This guide provides a comprehensive overview of the known properties of N-(Amino-PEG1)-N-bis(PEG2-propargyl), and in the absence of extensive public data, furnishes detailed experimental protocols for researchers to determine its quantitative solubility and stability profiles.

Chemical Structure and General Properties

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a branched PEG derivative. The primary amine serves as a nucleophile, reactive towards electrophiles like carboxylic acids and activated esters, while the dual propargyl groups are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3][4][5]. The PEG components enhance the molecule's aqueous solubility and biocompatibility[6][7].

Table 1: General Properties of N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂N₂O₅ | [8][9] |

| Molecular Weight | ~356.46 g/mol | [8][9] |

| CAS Number | 2100306-47-4 | [4][8][9] |

| Appearance | White to off-white solid or oil | Supplier Data Sheets |

| Purity | Typically >95% | [8][9] |

| Qualitative Solubility | Soluble in Water, DMSO | [3][4][10] |

| Recommended Storage | -20°C | [3][4] |

Solubility Profile

The solubility of a linker is a critical parameter for reaction setup, purification, and the formulation of the final conjugate. The inherent hydrophilicity of the PEG chains is the primary driver for the aqueous solubility of this molecule[6][7].

Theoretical Considerations

The ethylene oxide repeating units in the PEG chains form hydrogen bonds with water, contributing significantly to aqueous solubility[6]. The primary amine group can be protonated, further enhancing solubility in acidic to neutral aqueous buffers. The molecule is also soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which can solvate the polar functional groups and the PEG backbone.

Quantitative Solubility Data

Quantitative solubility data for N-(Amino-PEG1)-N-bis(PEG2-propargyl) is not widely available in peer-reviewed literature and must be determined experimentally. The following table is provided as a template for researchers.

Table 2: Quantitative Solubility of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| DMSO | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| DCM | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| DMF | 25 | Data not available | Data not available | Shake-Flask / HPLC |

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the thermodynamic solubility of the linker in an aqueous buffer.

Principle: An excess amount of the compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

-

N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., CAD, ELSD, or MS, as PEG has no strong UV chromophore)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. The exact amount should be recorded.

-

Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24-48 hours to allow the system to reach equilibrium. A parallel experiment with a shorter time point (e.g., 4 hours) can help confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials (e.g., at 14,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter. Perform a precise serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility (in mg/mL or mol/L) by multiplying the determined concentration by the dilution factor.

Stability Profile

The stability of the linker is crucial for its storage and for the long-term viability of its conjugates. Degradation can occur via several pathways, including hydrolysis, oxidation, and thermal or photodegradation.

Theoretical Degradation Pathways

-

Hydrolytic Stability: The ether linkages within the PEG backbone are generally stable to hydrolysis under physiological conditions. The propargyl ether bond can be susceptible to cleavage under harsh acidic or basic conditions, though it is relatively stable.

-

Oxidative Stability: The primary amine and the ether linkages can be susceptible to oxidation. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

-

Thermal Stability: Like most PEG compounds, this linker can undergo thermo-oxidative degradation at elevated temperatures[11]. The recommended storage at -20°C mitigates this risk.

-

Photostability: The molecule lacks significant chromophores, suggesting it may not be highly susceptible to photodegradation. However, for pharmaceutical applications, photostability must be formally evaluated according to ICH guidelines[6][7][12].

Stability Data

Comprehensive stability data requires experimental evaluation. The following table serves as a template for recording results from forced degradation and long-term stability studies.

Table 3: Stability Profile of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

| Condition | Solvent/Matrix | Time | % Remaining | Degradants Observed | Method |

| Hydrolytic | |||||

| 0.1 M HCl (aq) | Water | 24h | Data not available | Data not available | HPLC |

| pH 7.4 Buffer | Water | 7 days | Data not available | Data not available | HPLC |

| 0.1 M NaOH (aq) | Water | 24h | Data not available | Data not available | HPLC |

| Oxidative | |||||

| 3% H₂O₂ | Water | 24h | Data not available | Data not available | HPLC |

| Thermal | |||||

| 60°C (Solid) | N/A | 7 days | Data not available | Data not available | HPLC |

| 60°C (Solution) | PBS pH 7.4 | 7 days | Data not available | Data not available | HPLC |

| Photolytic | |||||

| ICH Q1B Light | Solid | >1.2M lux-hr | Data not available | Data not available | HPLC |

Experimental Protocol: Forced Degradation Study for Stability-Indicating Method Development

A stability-indicating analytical method is an HPLC method that can accurately quantify the parent compound and separate it from all potential degradation products[13][14]. Forced degradation is the first step in developing such a method.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting mixtures are analyzed to ensure the analytical method can resolve the parent peak from any new peaks corresponding to degradants.

Materials:

-

N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

Oven, photostability chamber

-

Validated HPLC method (as developed in solubility section) with a photodiode array (PDA) detector to assess peak purity.

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time. Neutralize with HCl before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time.

-

Thermal Degradation:

-

Solution: Incubate the stock solution in a sealed vial in an oven at a high temperature (e.g., 70°C).

-

Solid: Place the solid compound in an oven at a high temperature. Dissolve in solvent before analysis.

-

-

Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²)[7][10]. A dark control sample must be stored under the same conditions but shielded from light.

-

Analysis: Analyze all samples, including a non-degraded control, by HPLC-PDA. The goal is to achieve 5-20% degradation of the parent compound.

-

Method Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak, and the parent peak maintains spectral purity (as determined by PDA analysis).

Application in Bioconjugation

The primary application of this linker is to conjugate an amine-reactive molecule or surface to an azide-containing molecule via a "click" reaction. The workflow involves two main steps: first, the reaction of the linker's amine group, and second, the click reaction with the propargyl groups.

Conclusion

While N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a valuable tool in modern drug development and bioconjugation, a thorough understanding of its physicochemical properties is essential for its successful application. This guide has summarized the available information and provided robust, detailed protocols for the experimental determination of its solubility and stability. By following these methodologies, researchers can generate the critical data needed to optimize reaction conditions, develop stable formulations, and ensure the quality and reproducibility of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biobostonconsulting.com [biobostonconsulting.com]

- 4. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]

- 5. N-(Amino-PEG1)-N-Bis(PEG2-Propargyl) HCl salt - CD Bioparticles [cd-bioparticles.net]

- 6. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 7. database.ich.org [database.ich.org]

- 8. precisepeg.com [precisepeg.com]

- 9. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, CAS 2100306-47-4 | AxisPharm [axispharm.com]

- 10. ikev.org [ikev.org]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Application of CAS Number 2100306-47-4 in Modern Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

Introduction

CAS number 2100306-47-4 identifies the chemical entity N-(Amino-PEG1)-N-bis(PEG2-propargyl) . This molecule is a heterobifunctional linker of significant interest in the field of chemical biology and drug discovery, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a primary amine and two terminal alkyne groups, allows for the covalent linkage of two distinct molecular entities through orthogonal chemical reactions. This guide provides a comprehensive overview of the properties, research applications, and experimental considerations for utilizing this versatile linker.

Chemical Properties and Structure

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a polyethylene glycol (PEG)-based linker. The PEG backbone confers favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles, to the resulting conjugate molecules.

| Property | Value | Source |

| CAS Number | 2100306-47-4 | N/A |

| Chemical Name | N-(Amino-PEG1)-N-bis(PEG2-propargyl) | N/A |

| Molecular Formula | C18H32N2O5 | N/A |

| Molecular Weight | 356.46 g/mol | N/A |

| Purity | Typically >95% | N/A |

The key reactive handles of this linker are:

-

A primary amine (-NH2): This group is nucleophilic and can readily react with electrophilic moieties such as carboxylic acids (to form amide bonds), activated esters (like NHS esters), or isocyanates.

-

Two propargyl groups (-C≡CH): These terminal alkynes are poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, enabling linkage to azide-modified molecules.

Core Research Application: PROTAC Synthesis

The primary application of N-(Amino-PEG1)-N-bis(PEG2-propargyl) is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

-

Amide Bond Formation: A ligand for the target protein, functionalized with a carboxylic acid or activated ester, is reacted with the amine group of the linker.

-

Click Chemistry: An E3 ligase ligand, modified with an azide group, is then "clicked" onto the propargyl groups of the linker-target protein ligand conjugate.

The presence of two propargyl groups offers the potential for creating multivalent or dual-target PROTACs, although a 1:1 stoichiometry is most common for standard PROTACs.

Experimental Protocols

While specific experimental data for PROTACs synthesized using CAS 2100306-47-4 is not yet publicly available, a generalizable workflow for the synthesis and evaluation of a hypothetical PROTAC targeting the oncogenic kinase BCR-ABL is presented below. This is based on established methodologies in the field.

General PROTAC Synthesis Workflow

An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Development

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is far more than a passive spacer; its composition, length, flexibility, and attachment points critically influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5][6][7]

Among the various linker types, polyethylene glycol (PEG) chains are the most common motifs incorporated into PROTAC structures, present in approximately 55% of published degraders.[3][8] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC development, focusing on their properties, impact on performance, and the experimental methodologies used for their evaluation.

Core Concepts of PROTAC Action

The fundamental mechanism of a PROTAC is to hijack the cell's natural ubiquitin-proteasome system (UPS) to tag a specific POI for destruction.[5][9] The process involves several key steps, initiated by the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structure and Physicochemical Properties of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units (–O–CH2–CH2–)n.[5][10] Their prevalence in PROTAC design is due to a unique combination of advantageous physicochemical properties.

-

Enhanced Solubility: The repeating ether oxygens form hydrogen bonds with water, creating a hydration shell that significantly increases the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8][] This property is crucial for improving compatibility with physiological environments and preventing aggregation.[]

-

Flexibility and Conformational Freedom: The C-O bonds in the PEG backbone are highly rotatable, affording the linker significant conformational flexibility.[10] This allows the two ends of the PROTAC to orient themselves optimally to facilitate a stable and productive ternary complex, acting as a "conformational shock absorber".[][12]

-

Tunable Length: The length of a PEG linker can be precisely and systematically varied by adding or removing ethylene glycol units.[8][13] This is a key parameter for optimizing the distance between the POI and the E3 ligase, which is critical for degradation efficiency.[14][15]

-

Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.[10]

-

Synthetic Accessibility: A wide range of bifunctional PEG linkers with various reactive groups are commercially available, enabling the rapid and modular assembly of PROTAC libraries for screening and optimization.[3][13]

Caption: General structure of a PROTAC with a PEG linker.

Quantitative Impact of PEG Linkers on PROTAC Performance

The design of the linker is a critical determinant of PROTAC efficacy. Alterations in PEG linker length can have profound, and sometimes non-obvious, effects on the degradation profile.

Effect of Linker Length on Degradation

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. A linker that is too short may cause steric clashes preventing ternary complex formation, while an overly long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitination.[7]

A seminal study by Cyrus et al. investigated a series of estrogen receptor-α (ERα) targeting PROTACs with varying linker lengths. Their findings demonstrated a clear dependence of degradation efficiency on the number of atoms in the linker, with a 16-atom chain proving optimal in their system.[14][15]

| PROTAC (Linker Atom Length) | Target | E3 Ligase | Key Finding | Reference |

| PROTACs 9-13 (9, 12, 16, 19, 21 atoms) | ERα | pVHL | A 16-atom linker length was found to be optimal for ERα degradation. Shorter and longer linkers were less effective. | [14][15] |

| Lapatinib-based PROTACs | EGFR, HER2 | VHL | Extension of the linker by a single ethylene glycol unit (3 atoms) abolished HER2 degradation, creating a selective EGFR degrader. | [3] |

| Homo-PROTAC (CRBN-targeting) | CRBN | CRBN | An optimized linker length of a short 8-atom PEG was most effective for self-degradation of CRBN. | [12] |

Impact on Physicochemical and Pharmacokinetic (PK) Properties

While PEG linkers improve solubility, they can also contribute to the high molecular weight and polar surface area of PROTACs, which often places them "beyond the Rule of Five".[16][17] This can pose challenges for cell permeability and oral bioavailability.[18][19] However, acceptable oral PK properties are achievable.[17] In one study, replacing a PEG unit in a linker with a phenyl ring dramatically improved passive permeability and reduced cellular efflux.[18] The optimization of linkers is therefore a balance between achieving potent degradation and maintaining drug-like properties.[19][20]

| Parameter | General Effect of PEG Linker | Notes |

| Solubility | Increases | Hydrophilic nature of the ether backbone improves solubility in aqueous media.[5][8] |

| Permeability | Can Decrease | Increased molecular weight and polarity can hinder passive diffusion across cell membranes.[18][19] |

| Metabolic Stability | Can Decrease | PEG chains can be susceptible to oxidative metabolism, though this is not always a limiting factor.[5] |

| Oral Absorption | Variable | A complex property influenced by solubility, permeability, and metabolism.[17][20] |

Key Experimental Protocols for Evaluating PEGylated PROTACs

A multi-parametric approach is essential to characterize a PROTAC and understand its structure-activity relationship (SAR).[18] This involves a cascade of biophysical, biochemical, and cell-based assays.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. precisepeg.com [precisepeg.com]

- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. Protein Degradation and PROTACs [promega.com.cn]

- 10. chempep.com [chempep.com]

- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins entirely.[2] At the forefront of this technology are bifunctional crosslinkers, small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby triggering the target's destruction. This guide provides a comprehensive technical overview of bifunctional crosslinkers, focusing on their mechanism of action, key components, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bifunctional crosslinkers, most notably Proteolysis Targeting Chimeras (PROTACs), function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4]

The process begins with the bifunctional molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The POI is tagged with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged protein into small peptides, while the bifunctional molecule is released to initiate another cycle of degradation.[3] This catalytic nature allows for the degradation of multiple protein copies with a single molecule.

Core Components of Bifunctional Crosslinkers

The efficacy of a bifunctional crosslinker is highly dependent on the interplay of its three core components:

-

Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest. The affinity of the warhead for the target protein is a critical factor, although a high binding affinity does not always directly correlate with degradation efficiency.

-

E3 Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5] The choice of E3 ligase can significantly impact the degradation profile and cellular selectivity.

-

Linker: The linker connects the warhead and the anchor and plays a crucial role in the formation of a stable and productive ternary complex. The length, composition, and attachment points of the linker are critical parameters that require careful optimization to achieve potent and selective degradation.[5]

Quantitative Analysis of Bifunctional Crosslinker Efficacy

The potency and efficacy of bifunctional crosslinkers are typically characterized by two key parameters:

-

DC50: The concentration of the degrader at which 50% of the target protein is degraded.[2]

-

Dmax: The maximum percentage of protein degradation achievable with the degrader.[2]

The following tables summarize the DC50 and Dmax values for a selection of publicly disclosed PROTACs targeting various proteins.

Table 1: PROTACs Targeting Androgen Receptor (AR)

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | VHL | VCaP | <1 | >95 | [6] |

| ARD-69 | VHL | LNCaP | 0.86 | ~100 | [6] |

| ARD-266 | VHL | LNCaP | 0.2-1 | >95 | [6] |

| ARCC-4 | VHL | LNCaP | ~5 | >90 | [6] |

| ARD-2051 | CRBN | LNCaP | 0.6 | Not Reported | [7] |

| PSMA-ARD-203 | VHL | VCaP | 21.86 | Not Reported | [8] |

| ARV-766 | Not Specified | VCaP | <1 | >90 | [9] |

Table 2: PROTACs Targeting Estrogen Receptor (ER)

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ERD-308 | VHL | MCF-7 | 0.17 | >95 | [6] |

Table 3: PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| P13I | CRBN | Ramos | ~10 | Not Reported | [10] |

| MT-802 | CRBN | THP-1 | ~200 | Not Reported | [10] |

| MT-809 | CRBN | Not Specified | ~12 | >99 | [10] |

| PTD10 | CRBN | Not Specified | 0.5 | Not Reported | [11] |

| NC-1 | CRBN | Mino | 2.2 | 97 | [4] |

| DBt-5 | DCAF1 | TMD8 | 0.055 | Not Reported | [12] |

| DBt-10 | DCAF1 | TMD8 | 0.149 | Not Reported | [12] |

Table 4: PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | CRBN | Burkitt's lymphoma | <1 | Not Reported | [13] |

| PROTAC 3 | CRBN | RS4;11 | 0.1-0.3 | Not Reported | [13] |

| PROTAC 5 | CRBN | BxPC3 | Not Reported | Not Reported | [13] |

| PROTACBRD4 Degrader-32 | CRBN | Not Specified | 0.20 | Not Reported | [14] |

Table 5: PROTACs Targeting KRAS

| PROTAC | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | VHL | NCI-H2030 | 0.59 | ~75 | [1][15] |

| LC-2 | VHL | MIA PaCa-2 | 0.32 | ~75 | [1][15] |

| LC-2 | VHL | NCI-H23 | 0.25 | ~90 | [15] |

| Unnamed | VHL | Not Specified | 0.1 | 90 | [16] |

| Unnamed | CRBN | NCI-H358 | 0.03 | Not Reported | [17] |

| Unnamed | VHL | NCI-H358 | 0.1 | Not Reported | [17] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for the development and characterization of bifunctional crosslinkers.

Caption: The Ubiquitin-Proteasome System Hijacked by a Bifunctional Crosslinker.

Caption: A General Workflow for the Development of Bifunctional Crosslinkers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional crosslinkers.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a bifunctional crosslinker.

Materials:

-

Cell culture reagents

-

Bifunctional crosslinker of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the bifunctional crosslinker for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

-

Purified, tagged target protein (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)

-

Bifunctional crosslinker of interest

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA streptavidin donor beads

-

Biotinylated anti-tag antibody corresponding to the E3 ligase tag (e.g., biotinylated anti-FLAG)

-

Assay buffer (e.g., AlphaLISA immunoassay buffer)

-

384-well microplate

-

AlphaScreen-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the bifunctional crosslinker. Prepare solutions of the target protein and E3 ligase complex in assay buffer.

-

Assay Reaction: In a 384-well plate, add the target protein, E3 ligase complex, and the bifunctional crosslinker at various concentrations.[20][21] Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation.[20]

-

Bead Addition: Add the AlphaLISA acceptor beads and the biotinylated antibody, followed by the streptavidin donor beads.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the AlphaLISA signal against the concentration of the bifunctional crosslinker. The "hook effect," a decrease in signal at high concentrations, is often observed and is indicative of the formation of binary complexes that prevent ternary complex formation.[20]

In-Cell Ubiquitination Assay (NanoBRET™)

Objective: To monitor the ubiquitination of a target protein in live cells following treatment with a bifunctional crosslinker.

Materials:

-

Cells engineered to express the target protein fused to a NanoLuc® luciferase (donor)

-

Plasmid for expressing HaloTag®-ubiquitin (acceptor)

-

Transfection reagent

-

Bifunctional crosslinker of interest

-

NanoBRET™ Nano-Glo® substrate

-

HaloTag® NanoBRET™ 618 ligand

-

Plate reader capable of measuring dual-filtered luminescence

Protocol:

-

Cell Preparation: Co-transfect cells with the NanoLuc®-target protein fusion construct and the HaloTag®-ubiquitin construct. Seed the transfected cells in a multi-well plate.[22][23]

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.[22]

-

Cell Treatment: Treat the cells with a serial dilution of the bifunctional crosslinker.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the cells.[24]

-

Detection: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader.[24][25]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates an increase in the proximity of the target protein and ubiquitin, signifying ubiquitination.

Conclusion and Future Outlook

Bifunctional crosslinkers represent a paradigm shift in drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The continued development of novel E3 ligase ligands, innovative linker designs, and a deeper understanding of the intricacies of ternary complex formation will undoubtedly expand the scope and therapeutic potential of this exciting technology. The experimental methodologies outlined in this guide provide a robust framework for the characterization and optimization of these next-generation therapeutics, paving the way for new treatments for a wide range of diseases.

References

- 1. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC BRD4 Degrader-32_TargetMol [targetmol.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 17. lifesensors.com [lifesensors.com]

- 18. m.youtube.com [m.youtube.com]

- 19. azurebiosystems.com [azurebiosystems.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. SLAS2024 [slas2024.eventscribe.net]

- 22. NanoBRET® Ubiquitination Starter Kit [worldwide.promega.com]

- 23. NanoBRET™ Ubiquitination Assay Technical Manual [promega.jp]

- 24. promega.com [promega.com]

- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

The Propargyl Group: A Linchpin in Modern Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science by offering a set of powerful, reliable, and selective reactions. At the heart of the most prominent click reaction, the azide-alkyne cycloaddition, lies the propargyl group. This terminal alkyne functionality (HC≡C−CH₂−) is a key player, prized for its reactivity, stability, and versatility. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

The Propargyl Group: Structure and Reactivity

The propargyl group is an unsaturated hydrocarbon fragment derived from propyne.[1] Its key feature is the terminal alkyne, a carbon-carbon triple bond at the end of a molecule. This terminal position renders the acetylenic proton (H−C≡) weakly acidic, a property crucial for its activation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] Furthermore, the linear geometry of the alkyne minimizes steric hindrance, making it an excellent reaction partner. The propargyl group can be readily introduced into a wide array of molecules, including proteins, nucleic acids, lipids, and polymers, through various synthetic methods.[3][4]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, and the propargyl group is its quintessential alkyne component. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a propargyl-containing molecule and an azide.[5]

Mechanism of Action

The reaction is not a true concerted cycloaddition but rather a stepwise process catalyzed by copper(I) ions.[2][6] The currently accepted mechanism involves the following key steps:

-

Formation of a Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne of the propargyl group, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[7][8]

-

Activation of the Azide: The copper-acetylide complex then reacts with the azide. It is proposed that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[2][6]

-

Cyclization: The azide undergoes nucleophilic attack on the activated alkyne, leading to a six-membered copper-containing intermediate.

-

Ring Contraction and Protonation: This intermediate rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]

The CuAAC reaction boasts an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5] It is highly efficient, stereospecific, and biocompatible, proceeding readily in aqueous solutions and tolerating a wide range of functional groups.[9]

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for applications in living systems, is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for the potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne. While not a direct reaction of a simple propargyl group, many cyclooctyne reagents incorporate propargylic ether or similar linkages.

Mechanism of Action

The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon cycloaddition with an azide. This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures without a catalyst. The reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Figure 2: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics and Yields

The efficiency of click reactions is a key factor in their widespread adoption. The following tables summarize quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of Reaction Times for CuAAC with Various Propargyl Derivatives

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| Propiolamide A | < 5 | < 10 |

| Propargyl Ether B | < 10 | < 20 |

| Propargyl Ether C | < 10 | < 20 |

| Propargyl Ether D | < 10 | < 20 |

| N-propargylamide F | < 15 | ~ 30 |

| Propargylamine G | ~ 15 | ~ 30 |

| Propargyl Alcohol J | ~ 15 | ~ 30 |

| Phenylacetylene K | > 20 | > 40 |

| Data adapted from a kinetic assay using a fluorogenic azidocoumarin.[2] |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| BCN (endo-isomer) | Benzyl azide | DMSO | 37 | 0.15 |

| BCN-PEG | 2-Azidoethanol | Water | 37 | 0.57 |

| DIBO | Benzyl azide | CDCl₃ | 25 | Not specified, but generally fast[8] |

| [9+1]CPP | Benzyl azide | DMSO | 25 | 2.2 x 10⁻³ |

| [11+1]CPP | Benzyl azide | DMSO | 25 | 4.5 x 10⁻⁴ |

| fluor[11+1]CPP | Benzyl azide | DMSO | 25 | 4.7 x 10⁻³ |

| m[9+1]CPP | Benzyl azide | DMSO | 25 | 9.6 x 10⁻³ |

| BCN: Bicyclo[6.1.0]non-4-yn-9-ylmethanol; DIBO: 4-Dibenzocyclooctynol; CPP: Cycloparaphenylene. |

Generally, SPAAC reactions are about 100-fold slower than their CuAAC counterparts. However, the development of increasingly strained and electronically activated cyclooctynes continues to close this gap.

Applications in Research and Drug Development

The versatility of the propargyl group has led to its use in a myriad of applications across various scientific disciplines.

-

Bioconjugation: Propargyl groups can be incorporated into biomolecules such as proteins, peptides, and nucleic acids, allowing for their subsequent labeling with azide-functionalized tags (e.g., fluorophores, biotin) for visualization and purification.

-

Drug Discovery: The triazole ring formed via click chemistry is a stable and biocompatible linker, making it ideal for connecting different molecular fragments in the synthesis of novel drug candidates. Propargylamine moieties are found in numerous bioactive compounds.

-

Materials Science: Propargyl-functionalized monomers can be used in polymerization reactions to create advanced materials with tailored properties. Post-polymerization modification using click chemistry allows for the introduction of a wide range of functionalities.

-

Chemical Proteomics: Propargyl-containing probes are used to study protein function, identify enzyme activities, and map protein-protein interactions within the complex environment of the cell.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a small-scale bioconjugation reaction using an in situ generated Cu(I) catalyst.[7]

Materials:

-

Propargyl-functionalized molecule (e.g., propargyl alcohol)

-

Azide-functionalized molecule

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Cu(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

Procedure:

-

In a microcentrifuge tube, dissolve the propargyl-functionalized molecule in buffer to the desired concentration.

-

Add the azide-functionalized molecule to the reaction mixture.

-

In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution (a 1:5 molar ratio is common). Add this catalyst/ligand mixture to the main reaction tube. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Vortex the reaction mixture briefly.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction can be protected from light.

-

The reaction product can be purified using methods appropriate for the specific molecules (e.g., dialysis, chromatography, precipitation).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical catalyst-free bioconjugation reaction.

Materials:

-

Azide-functionalized biomolecule

-

Strained cyclooctyne reagent (e.g., DBCO-PEG-biotin)

-

Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized biomolecule in the appropriate buffer.

-

Add the strained cyclooctyne reagent to the solution. A 1.5 to 10-fold molar excess of the cyclooctyne is often used.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Purify the conjugate to remove unreacted starting materials.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and signaling pathways where propargyl groups and click chemistry are employed.

Metabolic Labeling of Glycoproteins

This workflow demonstrates how cells can be metabolically engineered to express azide-functionalized sugars, which are then labeled with a propargyl-containing fluorescent probe via click chemistry.

Figure 3: Workflow for metabolic labeling and visualization of glycoproteins using click chemistry.

Kinase Activity Profiling

This diagram illustrates a chemical proteomics workflow to profile kinase activity using a propargyl-modified ATP analog.

Figure 4: Workflow for activity-based kinase profiling using a propargyl-ATP probe.

Conclusion

The propargyl group is an indispensable tool in the click chemistry arsenal. Its unique combination of stability, reactivity, and ease of incorporation has made it a central component in the development of novel bioconjugation strategies, advanced materials, and therapeutic agents. The continuous evolution of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, driven by the versatility of the propargyl group and its derivatives, ensures its enduring importance in the fields of chemical biology, drug discovery, and beyond. As researchers continue to push the boundaries of molecular science, the propargyl group will undoubtedly remain a key functional handle for building complexity and function with precision and efficiency.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualization of Protein-Protein Interaction In Situ Using Hybridization-Enhanced Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]

Understanding PEGylation for Improving Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in drug delivery. This modification offers a multitude of advantages for therapeutic agents, ranging from small molecules to large biologics, by improving their pharmacokinetic and pharmacodynamic properties. The addition of the hydrophilic and biocompatible PEG polymer can enhance drug stability, extend circulating half-life, and reduce immunogenicity, ultimately leading to improved therapeutic efficacy and patient compliance.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental protocols for its implementation and characterization, and a summary of its impact on drug delivery.

Core Principles of PEGylation